molecular formula C16H10F4N2OS B2706933 [3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone CAS No. 354556-60-8

[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone

Cat. No.: B2706933
CAS No.: 354556-60-8
M. Wt: 354.32
InChI Key: MAPNOBSFUFSFHM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2OS/c1-7-6-10(16(18,19)20)11-12(21)14(24-15(11)22-7)13(23)8-2-4-9(17)5-3-8/h2-6H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPNOBSFUFSFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone, a derivative of thienopyridine, has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14F4N2S
  • Molecular Weight : 350.35 g/mol
  • SMILES Notation : Cc1c(nc2scccc2c1)C(=O)N(c3ccc(F)cc3)C(=O)C(F)(F)F

The structural features of this compound include a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological macromolecules.

Anticancer Potential

Recent studies have indicated that compounds similar to 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone exhibit significant anticancer properties. For instance, derivatives containing the thienopyridine scaffold have shown cytotoxic effects against various cancer cell lines.

  • Case Study : A related compound demonstrated an IC50 value of 7.01 ± 0.60 µM against HeLa cells and 8.55 ± 0.35 µM against NCIH460 cells, indicating strong growth inhibitory properties in vitro .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes implicated in inflammation and cancer progression:

  • Cholinesterases : Compounds within this class have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC50 values ranging from 10.4 μM to 19.2 μM .
  • Cyclooxygenase (COX) : The compound exhibits dual inhibitory effects against COX-1 and COX-2, which are critical in inflammatory processes.

Antioxidant Activity

The antioxidant potential of thienopyridine derivatives has also been explored:

  • Free Radical Scavenging : In vitro assays indicate that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems.

Data Summary

Biological ActivityIC50 ValuesTarget
AChE Inhibition10.4 μMEnzyme
BChE Inhibition19.2 μMEnzyme
COX InhibitionModerateEnzyme
Anticancer (HeLa)7.01 μMCancer Cell
Antioxidant ActivityEffectiveFree Radicals

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thieno[2,3-b]pyridine Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (R₁, R₂, R₃) Molecular Weight Purity/Yield Key Features/Applications References
[Target Compound] R₁=CH₃, R₂=CF₃, R₃=4-F-C₆H₄ 354.32 Discontinued Kinase inhibition, antiviral
3-Amino-6-methyl-N-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide R₁=CH₃, R₂=CF₃, R₃=pyridin-2-yl 354.32* 32% yield Improved solubility (polar pyridine)
3-Amino-4-methyl-N-(3-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide R₁=H, R₂=CF₃, R₃=3-CF₃-C₆H₄ 379.33 37% yield Enhanced halogen bonding
3-Amino-6-(2,4-dimethoxyphenyl)-4-CF₃-thieno[2,3-b]pyridin-2-ylmethanone R₁=2,4-(OCH₃)₂-C₆H₃, R₂=CF₃ 458.46 90% purity Increased steric bulk, fluorescence
3-Amino-6-(4-bromophenyl)-4-CF₃-thieno[2,3-b]pyridin-2-ylmethanone R₁=4-Br-C₆H₄, R₂=CF₃ 502.48 N/A Bromine enhances X-ray crystallography utility

*Molecular weight inferred from analogous structures.

Key Observations :

Substituent Impact on Solubility :

  • The pyridin-2-yl carboxamide derivative exhibits higher aqueous solubility due to the polar pyridine moiety, contrasting with the hydrophobic 4-fluorophenyl group in the target compound .
  • Methoxy groups (e.g., 2,4-dimethoxyphenyl) increase hydrophilicity but may reduce membrane permeability .

Electronic and Steric Effects: The trifluoromethyl group stabilizes the electron-deficient thienopyridine core, enhancing binding to ATP pockets in kinases . Bromine in [3-Amino-6-(4-bromophenyl)...] provides a heavy atom for crystallographic studies, aiding structural elucidation .

Synthetic Challenges :

  • Lower yields (e.g., 30–37% in carboxamide derivatives) highlight difficulties in introducing bulky substituents or maintaining regioselectivity during synthesis .

Comparison with Heterocyclic Variants

Table 2: Heterocycle-Modified Analogs
Compound Name Core Structure Molecular Weight Key Features References
3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone Tetrahydroquinoline fused 403.44 Rigid structure for selective binding
(3-Amino-6-phenyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone Thiophene substituent 439.33 Extended π-system for fluorescence
Key Observations :

Thiophene vs. Pyridine :

  • Thiophene-containing analogs (e.g., ) exhibit red-shifted UV absorption, useful in photophysical applications .

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